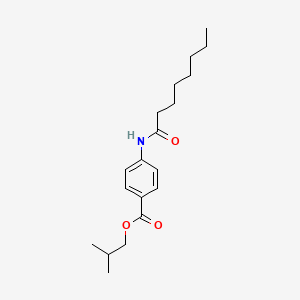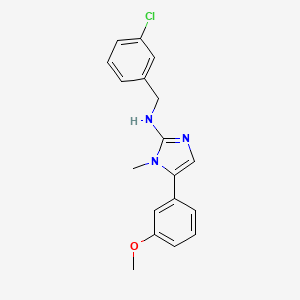
2-Methylpropyl 4-(octanoylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl 4-(octanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to an octanoylamino group and a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(octanoylamino)benzoate can be achieved through a multi-step process involving the following key steps:
Formation of 4-(octanoylamino)benzoic acid: This can be synthesized by reacting 4-aminobenzoic acid with octanoyl chloride in the presence of a base such as pyridine.
Esterification: The 4-(octanoylamino)benzoic acid is then esterified with 2-methylpropanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process would typically include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl 4-(octanoylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield 4-(octanoylamino)benzoic acid and 2-methylpropanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The benzoate group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Hydrolysis: 4-(octanoylamino)benzoic acid and 2-methylpropanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl 4-(octanoylamino)benzoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Disrupting cell membranes: Leading to antimicrobial effects.
Inhibiting specific biochemical reactions: Resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(octanoylamino)benzoic acid: Shares the octanoylamino and benzoate groups but lacks the 2-methylpropyl group.
2-Methylpropyl benzoate: Contains the 2-methylpropyl and benzoate groups but lacks the octanoylamino group.
Octanoyl chloride: Used in the synthesis of the compound but lacks the benzoate and 2-methylpropyl groups.
Uniqueness
2-Methylpropyl 4-(octanoylamino)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C19H29NO3 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-methylpropyl 4-(octanoylamino)benzoate |
InChI |
InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-18(21)20-17-12-10-16(11-13-17)19(22)23-14-15(2)3/h10-13,15H,4-9,14H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
MWSDYYXEOIRAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-diiodo-6-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564883.png)
![{4-bromo-2-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11564885.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11564894.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11564895.png)
![N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11564896.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11564898.png)
![4-hydroxy-7-(3-methoxyphenyl)-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564903.png)
![(2E)-2-[1-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)propan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11564904.png)
![N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11564911.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B11564918.png)
![1-benzyl-7-(2-cyclohexylethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11564920.png)
![3-amino-N-(2-iodophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11564923.png)
![4-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B11564930.png)

